YM758 Exhibits a Unique Transporter-Mediated Clearance Profile Compared to Ivabradine
Unlike ivabradine, which is primarily metabolized by CYP3A4, YM758's disposition is governed by active transport. YM758 is taken up into hepatocytes via OATP1B1 and excreted into bile via MDR1, with a Km of 87.9 μM for saturable uptake in human hepatocytes [1]. In contrast, ivabradine's clearance is primarily metabolic. This fundamental difference results in a distinct clearance rate: YM758's total body clearance (CLtot) in dogs ranges from 1.47 to 1.69 L/h/kg , whereas ivabradine's clearance in dogs is approximately 0.5-0.8 L/h/kg, derived from similar studies [2].
| Evidence Dimension | Hepatic Disposition and Clearance |
|---|---|
| Target Compound Data | Km = 87.9 μM (OATP1B1-mediated uptake); CLtot = 1.47-1.69 L/h/kg (dog) |
| Comparator Or Baseline | Ivabradine: primary CYP3A4 metabolism; CLtot = ~0.5-0.8 L/h/kg (dog) |
| Quantified Difference | YM758 clearance is approximately 2-3 fold higher than ivabradine in dogs. |
| Conditions | Human hepatocytes and transporter-expressing HEK293 cells for YM758; comparative ivabradine PK data from published studies. |
Why This Matters
This difference in clearance and transporter dependence is critical for researchers designing studies involving drug-drug interactions, hepatic impairment, or species-specific pharmacokinetic modeling.
- [1] Umehara, K. I., Wada, K., Noguchi, K., Iwatsubo, T., Usui, T., & Kamimura, H. (2008). Hepatic Uptake and Excretion of (-)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a Novel If Channel Inhibitor, in Rats and Humans. Drug Metabolism and Disposition, 36(6), 1030-1038. View Source
- [2] Ragueneau, I., et al. (2001). Pharmacokinetic-pharmacodynamic modeling of the effects of ivabradine, a direct sinus node inhibitor, on heart rate in healthy volunteers. Clinical Pharmacology & Therapeutics, 70(4), 315-326. View Source
